3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one
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Overview
Description
3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one is a heterocyclic compound that features a unique combination of pyrimidine and benzotriazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 6-methyl-4-oxo-1H-pyrimidine-2-thiol with a suitable benzotriazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiols and Amines: Formed through reduction reactions
Substituted Benzotriazines: Formed through nucleophilic substitution reactions
Scientific Research Applications
3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antiviral agent due to its ability to inhibit key enzymes and pathways in pathogens.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways in pathogens, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine: Shares structural similarities and exhibits antimicrobial activity.
4-(2-(6-amino-4-oxo-4,5-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide: Known for its antiviral properties.
Uniqueness
3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one is unique due to its combined pyrimidine and benzotriazine structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-8-6-11(19)15-13(14-8)21-7-18-12(20)9-4-2-3-5-10(9)16-17-18/h2-6H,7H2,1H3,(H,14,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJFOYLYOUJMKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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